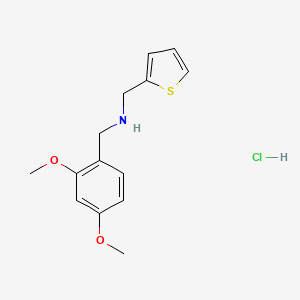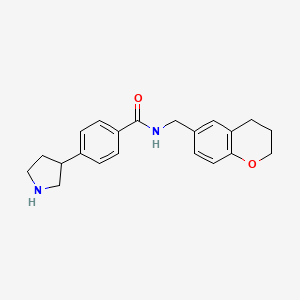![molecular formula C11H13N3OS2 B5413774 3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5413774.png)
3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains both pyrazole and thiazolone moieties. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or thiazolone rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiazolone moieties can bind to active sites or allosteric sites, modulating the activity of the target protein . This interaction can lead to inhibition or activation of the target, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole-thiazolone derivatives, such as:
- 3-METHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 3-PROPYL-5-[(E)-1-(1-PROPYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE These compounds share similar structural features but may exhibit different biological activities and properties due to variations in the substituents on the pyrazole and thiazolone rings . The unique combination of ethyl groups in 3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE contributes to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
(5E)-3-ethyl-5-[(2-ethylpyrazol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-3-13-10(15)9(17-11(13)16)7-8-5-6-12-14(8)4-2/h5-7H,3-4H2,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKBUEGVYMVKQU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=C2C(=O)N(C(=S)S2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/2\C(=O)N(C(=S)S2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-{3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenoxy)acetic acid](/img/structure/B5413698.png)
![3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)PROPANAMIDE](/img/structure/B5413703.png)
![{3-ethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5413714.png)
![(3S*,4R*)-1-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5413715.png)
![6-fluoro-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4-ol](/img/structure/B5413724.png)
![1-{3-FLUORO-4-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B5413729.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-2-methyl-N-(pyridin-3-ylmethyl)aniline](/img/structure/B5413735.png)

![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5413755.png)
![2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide](/img/structure/B5413758.png)

![9-(2-phenylpropyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413768.png)

![2-(3-METHYLPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5413794.png)
